N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylphenyl group and a xanthene moiety, which are linked through an acetamide bridge. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves the following steps:
Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the xanthene core.
Formation of the Acetamide Bridge: The acetamide bridge is formed by reacting the hydroxy-xanthene derivative with 2,3-dimethylphenylamine in the presence of an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the xanthene moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9H-xanthen-3-yl)oxy]acetamide: Lacks the oxo group in the xanthene moiety.
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]propionamide: Contains a propionamide bridge instead of an acetamide bridge.
Uniqueness
N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H19NO5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetamide |
InChI |
InChI=1S/C23H19NO5/c1-13-6-5-8-17(14(13)2)24-21(26)12-28-15-10-18(25)22-20(11-15)29-19-9-4-3-7-16(19)23(22)27/h3-11,25H,12H2,1-2H3,(H,24,26) |
InChI Key |
CYTYEDHSJYYZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)C |
Origin of Product |
United States |
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